Cas no 161282-93-5 ((E)-(2-Cyclopentylethenyl)boronic Acid)

(E)-(2-Cyclopentylethenyl)boronic Acid 化学的及び物理的性質

名前と識別子

-

- (E)-(2-Cyclopentylethenyl)boronic Acid

- 2-(CYCLOPENTYL)ETHENYL-1-BORONIC ACID

- 2-cyclopentylethenylboronic acid

- [(1E)-2-Cyclopentylethenyl]boronic Acid

- [(E)-2-cyclopentylethenyl]boronic acid

- G64141

- AKOS006227708

- BS-21624

- Boronic acid, [(1E)-2-cyclopentylethenyl]- (9CI)

- J-009808

- (E)-(2-Cyclopentylvinyl)boronic acid

- EN300-7388103

- (E)-2-(Cyclopentyl)ethenyl-1-boronic acid

- DB-310135

- CS-0175300

- 161282-93-5

- 2-(cyclopentyl)ethenyl-1-boronic acid, AldrichCPR

- (1E)-2-Cyclopentylethenyl]boronic Acid

- (E)-(2-Cyclopentylvinyl)boronicacid

-

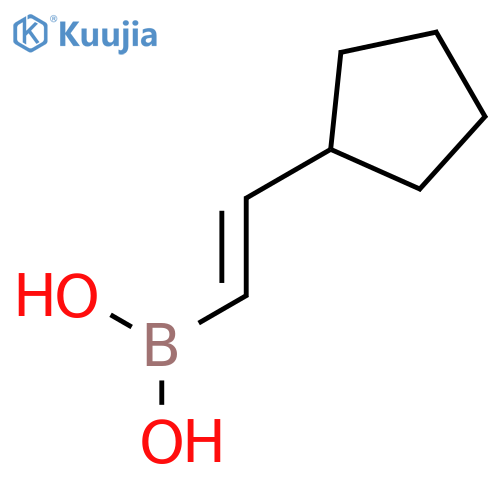

- インチ: InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2/b6-5+

- InChIKey: REDSVDRKHXLRKC-AATRIKPKSA-N

- ほほえんだ: B(C=CC1CCCC1)(O)O

計算された属性

- せいみつぶんしりょう: 140.10100

- どういたいしつりょう: 140.1008598g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- ゆうかいてん: 70-72°C

- PSA: 40.46000

- LogP: 0.74480

(E)-(2-Cyclopentylethenyl)boronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C988530-2g |

(E)-(2-Cyclopentylethenyl)boronic Acid |

161282-93-5 | 2g |

$603.00 | 2023-05-18 | ||

| Apollo Scientific | OR908337-250mg |

2-(Cyclopentyl)ethenyl-1-boronic acid |

161282-93-5 | 96% | 250mg |

£353.00 | 2025-02-20 | |

| Enamine | EN300-7388103-0.1g |

[(E)-2-cyclopentylethenyl]boronic acid |

161282-93-5 | 0.1g |

$755.0 | 2023-07-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211398-500 mg |

(E)-(2-Cyclopentylethenyl)boronic Acid, |

161282-93-5 | 500MG |

¥2,708.00 | 2023-07-10 | ||

| Enamine | EN300-7388103-5.0g |

[(E)-2-cyclopentylethenyl]boronic acid |

161282-93-5 | 5.0g |

$2485.0 | 2023-07-06 | ||

| 1PlusChem | 1P001SRK-50mg |

Boronic acid, [(1E)-2-cyclopentylethenyl]- (9CI) |

161282-93-5 | 96% mix TBC as stabilizer | 50mg |

$65.00 | 2025-03-20 | |

| 1PlusChem | 1P001SRK-250mg |

Boronic acid, [(1E)-2-cyclopentylethenyl]- (9CI) |

161282-93-5 | 96% | 250mg |

$400.00 | 2025-02-19 | |

| A2B Chem LLC | AA83136-1g |

2-(Cyclopentyl)ethenyl-1-boronic acid |

161282-93-5 | 96% mix TBC as stabilizer | 1g |

$495.00 | 2024-04-20 | |

| Ambeed | A646766-250mg |

(E)-(2-Cyclopentylvinyl)boronic acid |

161282-93-5 | 96% mix TBC as stabilizer | 250mg |

$298.0 | 2025-03-05 | |

| Apollo Scientific | OR908337-100mg |

2-(Cyclopentyl)ethenyl-1-boronic acid |

161282-93-5 | 96% | 100mg |

£206.00 | 2025-02-20 |

(E)-(2-Cyclopentylethenyl)boronic Acid 関連文献

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

(E)-(2-Cyclopentylethenyl)boronic Acidに関する追加情報

(E)-(2-Cyclopentylethenyl)boronic Acid (CAS No. 161282-93-5): An Overview of Its Properties, Applications, and Recent Research

(E)-(2-Cyclopentylethenyl)boronic Acid (CAS No. 161282-93-5) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a cyclopentyl-substituted ethenyl moiety. The (E) configuration of the double bond adds to its stability and reactivity, making it a valuable building block in various chemical reactions.

The chemical formula of (E)-(2-Cyclopentylethenyl)boronic Acid is C8H13BO2, and it has a molecular weight of approximately 154.09 g/mol. The compound is typically supplied as a white crystalline solid and is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF). Its low toxicity and high chemical stability make it suitable for a wide range of applications in both academic and industrial settings.

In the realm of organic synthesis, (E)-(2-Cyclopentylethenyl)boronic Acid is widely used as a coupling reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The boronic acid group readily reacts with aryl or vinyl halides in the presence of palladium catalysts to form new carbon-carbon bonds, thereby enabling the construction of diverse molecular architectures.

Recent research has highlighted the potential of (E)-(2-Cyclopentylethenyl)boronic Acid in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used to synthesize potent inhibitors of specific enzymes involved in cancer progression. The cyclopentyl substituent provides steric hindrance that can enhance the selectivity and efficacy of these inhibitors, making them promising candidates for further clinical evaluation.

In addition to its applications in medicinal chemistry, (E)-(2-Cyclopentylethenyl)boronic Acid has shown promise in the field of materials science. Researchers at the University of California, Berkeley, have utilized this compound to develop new types of polymer materials with unique optical and electronic properties. By incorporating (E)-(2-Cyclopentylethenyl)boronic Acid into polymer chains, they were able to create materials with enhanced thermal stability and mechanical strength, which could have applications in electronics, sensors, and renewable energy technologies.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies have shown that (E)-(2-Cyclopentylethenyl)boronic Acid exhibits low environmental toxicity and biodegradability under appropriate conditions. This makes it an attractive choice for green chemistry initiatives aimed at reducing the ecological footprint of chemical processes.

In conclusion, (E)-(2-Cyclopentylethenyl)boronic Acid (CAS No. 161282-93-5) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structural features and favorable chemical properties make it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for its use, the importance of this compound is likely to grow even further.

161282-93-5 ((E)-(2-Cyclopentylethenyl)boronic Acid) 関連製品

- 197724-98-4(5-Methyl-1-hexenylboronic acid)

- 37490-33-8((2-Cyclohexylvinyl)boronic acid)

- 2166848-88-8(Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)

- 113872-16-5(1H-Imidazole-5-propanoic Acid Hydrazide)

- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)

- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)

- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)

- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)

- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)

- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)